Cas no 2137640-68-5 (benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylate)

benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2137640-68-5
- EN300-840886
- benzyl 4-[(chlorosulfonyl)methyl]-2-(oxolan-2-yl)piperidine-1-carboxylate
- benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylate
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- インチ: 1S/C18H24ClNO5S/c19-26(22,23)13-15-8-9-20(16(11-15)17-7-4-10-24-17)18(21)25-12-14-5-2-1-3-6-14/h1-3,5-6,15-17H,4,7-13H2
- InChIKey: RDSVGSZAEWMUGO-UHFFFAOYSA-N
- SMILES: ClS(CC1CCN(C(=O)OCC2C=CC=CC=2)C(C2CCCO2)C1)(=O)=O
計算された属性
- 精确分子量: 401.1063717g/mol
- 同位素质量: 401.1063717g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 573
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 81.3Ų
benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840886-0.1g |
benzyl 4-[(chlorosulfonyl)methyl]-2-(oxolan-2-yl)piperidine-1-carboxylate |
2137640-68-5 | 95% | 0.1g |
$968.0 | 2024-05-21 | |
Enamine | EN300-840886-0.25g |
benzyl 4-[(chlorosulfonyl)methyl]-2-(oxolan-2-yl)piperidine-1-carboxylate |
2137640-68-5 | 95% | 0.25g |
$1012.0 | 2024-05-21 | |
Enamine | EN300-840886-1.0g |
benzyl 4-[(chlorosulfonyl)methyl]-2-(oxolan-2-yl)piperidine-1-carboxylate |
2137640-68-5 | 95% | 1.0g |
$1100.0 | 2024-05-21 | |
Enamine | EN300-840886-10.0g |
benzyl 4-[(chlorosulfonyl)methyl]-2-(oxolan-2-yl)piperidine-1-carboxylate |
2137640-68-5 | 95% | 10.0g |
$4729.0 | 2024-05-21 | |
Enamine | EN300-840886-0.05g |
benzyl 4-[(chlorosulfonyl)methyl]-2-(oxolan-2-yl)piperidine-1-carboxylate |
2137640-68-5 | 95% | 0.05g |
$924.0 | 2024-05-21 | |
Enamine | EN300-840886-0.5g |
benzyl 4-[(chlorosulfonyl)methyl]-2-(oxolan-2-yl)piperidine-1-carboxylate |
2137640-68-5 | 95% | 0.5g |
$1056.0 | 2024-05-21 | |
Enamine | EN300-840886-2.5g |
benzyl 4-[(chlorosulfonyl)methyl]-2-(oxolan-2-yl)piperidine-1-carboxylate |
2137640-68-5 | 95% | 2.5g |
$2155.0 | 2024-05-21 | |
Enamine | EN300-840886-5.0g |
benzyl 4-[(chlorosulfonyl)methyl]-2-(oxolan-2-yl)piperidine-1-carboxylate |
2137640-68-5 | 95% | 5.0g |
$3189.0 | 2024-05-21 | |
Enamine | EN300-840886-10g |
benzyl 4-[(chlorosulfonyl)methyl]-2-(oxolan-2-yl)piperidine-1-carboxylate |
2137640-68-5 | 10g |
$4729.0 | 2023-09-02 | ||
Enamine | EN300-840886-1g |
benzyl 4-[(chlorosulfonyl)methyl]-2-(oxolan-2-yl)piperidine-1-carboxylate |
2137640-68-5 | 1g |
$1100.0 | 2023-09-02 |
benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylate 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylateに関する追加情報
Benzyl 4-(Chlorosulfonyl)methyl-2-(Oxolan-2-yl)piperidine-1-carboxylate (CAS No. 2137640-68-5): A Comprehensive Overview
Benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylate (CAS No. 2137640-68-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of complex molecules. Its chlorosulfonyl and oxolan-2-yl functional groups make it a versatile intermediate in medicinal chemistry. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and development.
The molecular structure of benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylate includes a piperidine ring, which is a common motif in bioactive molecules. The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable building block for sulfonamide derivatives. These derivatives are widely explored for their therapeutic properties, including antimicrobial and anti-inflammatory activities. The oxolan-2-yl moiety further contributes to the compound's stability and solubility, which are critical factors in drug formulation.
In recent years, the demand for benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylate has surged, driven by advancements in synthetic chemistry and the growing need for novel pharmaceutical intermediates. This compound is often utilized in the synthesis of protease inhibitors and other enzyme-targeting drugs, which are at the forefront of modern medicine. Its ability to act as a precursor for sulfonyl-containing compounds aligns with current trends in drug design, where sulfonamides are recognized for their diverse biological activities.
One of the key advantages of benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylate is its compatibility with various reaction conditions. Chemists appreciate its stability under standard laboratory environments, which facilitates its use in multi-step synthetic routes. Additionally, the compound's benzyl carboxylate group provides a protective function, enabling selective modifications of the piperidine ring. This feature is particularly valuable in the development of targeted therapies, where precision in molecular design is paramount.
The synthesis of benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylate typically involves the reaction of appropriately substituted piperidine derivatives with chlorosulfonylating agents. Researchers have optimized these protocols to achieve high yields and purity, ensuring the compound's suitability for large-scale applications. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to confirm the identity and quality of the final product.
From a commercial perspective, benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylate is available through specialized chemical suppliers who cater to the pharmaceutical and biotechnology sectors. Its pricing and availability are influenced by factors such as raw material costs and regulatory requirements. Companies engaged in contract research and manufacturing often seek this compound for custom synthesis projects, highlighting its importance in the chemical supply chain.
Looking ahead, the potential applications of benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylate are expected to expand as researchers uncover new therapeutic targets. Its role in the development of next-generation drugs, particularly those addressing unmet medical needs, underscores its significance in the scientific community. As the field of medicinal chemistry evolves, this compound is likely to remain a key player in the quest for innovative treatments.
In conclusion, benzyl 4-(chlorosulfonyl)methyl-2-(oxolan-2-yl)piperidine-1-carboxylate (CAS No. 2137640-68-5) is a multifaceted compound with broad utility in pharmaceutical research. Its unique structural attributes, combined with its synthetic versatility, make it an indispensable tool for chemists and drug developers. As the demand for novel bioactive molecules grows, this compound will continue to be a focal point of scientific inquiry and industrial application.
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